7-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one
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Overview
Description
7-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one: is a chemical compound that belongs to the class of benzodioxaphosphorins. These compounds are known for their unique structural features, which include a phosphorus atom integrated into a heterocyclic ring system. This specific compound is characterized by the presence of a chlorine atom at the 7th position and a methoxy group at the 2nd position on the benzodioxaphosphorin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one with methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the substitution of the chlorine atom with a methoxy group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are continuously fed into a reactor. This method ensures a consistent yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed:
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphine oxides. It is also used in the synthesis of nucleotides and nucleoside triphosphates.
Biology: In biological research, the compound is used to study the phosphorylation and dephosphorylation processes, which are crucial in cellular signaling pathways.
Industry: In the industrial sector, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to various substrates, thereby modifying their chemical properties. This process is facilitated by the presence of the phosphorus atom in the heterocyclic ring, which makes the compound highly reactive.
Comparison with Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: This compound is similar in structure but lacks the methoxy group at the 2nd position.
2-Methoxy-4H-1,3,2-benzodioxaphosphorin-4-one: This compound is similar but lacks the chlorine atom at the 7th position.
Uniqueness: The presence of both the chlorine atom at the 7th position and the methoxy group at the 2nd position makes 7-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one unique. These substituents enhance the compound’s reactivity and make it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
918475-74-8 |
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Molecular Formula |
C8H6ClO4P |
Molecular Weight |
232.56 g/mol |
IUPAC Name |
7-chloro-2-methoxy-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C8H6ClO4P/c1-11-14-12-7-4-5(9)2-3-6(7)8(10)13-14/h2-4H,1H3 |
InChI Key |
MGLZKGJEJDLKIO-UHFFFAOYSA-N |
Canonical SMILES |
COP1OC2=C(C=CC(=C2)Cl)C(=O)O1 |
Origin of Product |
United States |
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